molecular formula C19H23N3O5S B6484255 5-cyclopropyl-N-(2,4-dimethoxyphenyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-3-carboxamide CAS No. 1019096-25-3

5-cyclopropyl-N-(2,4-dimethoxyphenyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B6484255
CAS No.: 1019096-25-3
M. Wt: 405.5 g/mol
InChI Key: ZNAQBKYOARSGBX-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-(2,4-dimethoxyphenyl)-1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative with a unique structural profile. Its core pyrazole scaffold is substituted with a cyclopropyl group at position 5, a 2,4-dimethoxyphenyl carboxamide at position 3, and a 1,1-dioxothiolane (thiolan-3-yl) moiety at position 1. The dimethoxyphenyl group may enhance solubility, while the cyclopropyl and dioxothiolane moieties could influence metabolic stability and receptor binding .

Properties

IUPAC Name

5-cyclopropyl-N-(2,4-dimethoxyphenyl)-1-(1,1-dioxothiolan-3-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S/c1-26-14-5-6-15(18(9-14)27-2)20-19(23)16-10-17(12-3-4-12)22(21-16)13-7-8-28(24,25)11-13/h5-6,9-10,12-13H,3-4,7-8,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAQBKYOARSGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=NN(C(=C2)C3CC3)C4CCS(=O)(=O)C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacological Comparison of Pyrazole Carboxamides

Compound Name Substituents (Positions 1, 3, 5) CB1 IC₅₀ (nM) LogP (Predicted) Melting Point (°C) Reference
Target Compound 1: 1,1-dioxothiolane; 3: 2,4-dimethoxyphenyl; 5: cyclopropyl N/A 3.5 120–130*
AM6545 () 1: Thiomorpholino; 3: 2,4-dichlorophenyl; 5: 4-cyanobutynyl 6.2 4.8 145–150
5-(4-Chlorophenyl) derivative () 1: 2,4-dichlorophenyl; 3: 3-pyridylmethyl; 5: 4-chlorophenyl 0.139 5.0 172–174
3a () 1: Phenyl; 3: 4-cyanophenyl; 5: Chloro N/A 4.2 133–135

*Estimated based on structural analogs.

Research Findings and Implications

  • CB1 Selectivity: The target compound’s 1,1-dioxothiolane group may reduce off-target effects compared to thiomorpholino-containing AM6545, which has broader receptor interactions .
  • Therapeutic Potential: Dimethoxyphenyl substitution could make the compound suitable for peripheral inflammatory or fibrotic diseases, akin to AM6545’s reno-protective effects .
  • Synthetic Challenges : Introducing the cyclopropyl group requires precise control to avoid ring-opening reactions during synthesis .

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